

Propionitrile: A Comprehensive Technical Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Propionitrile**

Cat. No.: **B127096**

[Get Quote](#)

Foreword: Beyond Acetonitrile—Embracing the Versatility of Propionitrile

For decades, acetonitrile has been the stalwart polar aprotic solvent in countless laboratories. Its low viscosity, high polarity, and broad miscibility have made it a reliable choice for applications ranging from chromatography to organic synthesis. However, for the discerning researcher and process chemist, the pursuit of optimal reaction conditions and analytical performance necessitates a broader toolkit. It is in this context that we turn our attention to a close chemical cousin with distinct advantages: **propionitrile**.

This technical guide aims to provide an in-depth exploration of **propionitrile** ($\text{CH}_3\text{CH}_2\text{CN}$), also known as ethyl cyanide or propanenitrile, as a versatile and often superior alternative in a variety of scientific applications. With a higher boiling point and unique solvation characteristics, **propionitrile** offers a nuanced set of properties that can unlock new possibilities in drug development, materials science, and analytical chemistry. Herein, we will delve into the core physicochemical properties of **propionitrile**, explore its diverse applications with practical, field-tested protocols, and provide the technical insights necessary to confidently integrate this powerful solvent into your laboratory workflows.

Part 1: The Physicochemical Landscape of Propionitrile

Propionitrile's utility as a polar aprotic solvent is rooted in its molecular structure: a three-carbon aliphatic chain terminating in a nitrile group. This configuration imparts a significant dipole moment and a range of physical properties that distinguish it from other common solvents.[\[1\]](#)[\[2\]](#)

Core Properties and Their Implications

A thorough understanding of **propionitrile**'s physical and chemical characteristics is paramount for its effective application. The following table summarizes its key properties, offering a comparative perspective with the more conventional acetonitrile.

Property	Propionitrile	Acetonitrile	Significance in Application
Molecular Formula	C ₃ H ₅ N	C ₂ H ₃ N	The additional ethyl group in propionitrile influences its viscosity, boiling point, and solvation properties.
Molecular Weight	55.08 g/mol [1]	41.05 g/mol	Affects volatility and mass-based calculations.
Boiling Point	97.1 °C [1]	81.6 °C	Propionitrile's higher boiling point is advantageous for reactions requiring elevated temperatures, reducing solvent loss and enabling a wider operational window.
Melting Point	-92.8 °C [1]	-45 °C	Its low melting point allows for a broad liquid range, suitable for low-temperature reactions.
Density (at 25 °C)	0.772 g/mL [1]	0.786 g/mL	Similar densities simplify solvent replacement in established protocols.
Dipole Moment	~4.05 D [1]	~3.92 D	The high dipole moment contributes to its ability to dissolve polar compounds and salts.

Dielectric Constant	29.3 (at 25 °C)[1]	37.5	A high dielectric constant facilitates the dissolution of ionic compounds, making it a suitable solvent for electrochemistry.
Viscosity (at 25 °C)	0.395 cP[1]	0.343 cP	Slightly higher viscosity than acetonitrile, which can influence pumping pressures in HPLC systems.
Solubility in Water	11.9 g/100 g (at 20 °C)[1]	Miscible	Moderately soluble in water, but can be "salted out" of aqueous solutions.[3]
UV Cutoff	~220 nm	~190 nm	A higher UV cutoff needs to be considered in spectroscopic applications.

Spectroscopic Signature

The unambiguous identification of **propionitrile** and the monitoring of reactions in which it is a solvent or reactant are facilitated by its characteristic spectroscopic features.

- Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of **propionitrile** is the sharp, intense absorption band corresponding to the C≡N triple bond stretch, which typically appears around 2260 cm^{-1} .[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is characterized by a triplet at approximately δ 1.3 ppm (CH_3) and a quartet at roughly δ 2.4 ppm (CH_2), with a typical coupling constant (J) of

~7.6 Hz.[4]

- ^{13}C NMR: The carbon NMR spectrum displays three distinct signals: the methyl carbon (CH_3) around δ 10 ppm, the methylene carbon (CH_2) near δ 12 ppm, and the nitrile carbon (CN) in the region of δ 120 ppm.[5][6]

Part 2: Applications in the Modern Laboratory

Propionitrile's unique combination of properties makes it a valuable tool in a range of applications, from being a versatile solvent in organic synthesis to a key component in advanced energy storage systems.

Organic Synthesis: A Higher-Boiling Point Alternative

Propionitrile's elevated boiling point compared to acetonitrile makes it an excellent choice for reactions that require heating, minimizing solvent loss and allowing for a broader temperature range.[1] It is particularly effective in reactions where the reactants or products have limited solubility in lower-boiling solvents.

The Houben-Hoesch reaction is a classic method for the synthesis of aryl ketones from electron-rich arenes and nitriles.[4][7] **Propionitrile** serves as a C-3 building block in this reaction, leading to the formation of propiophenones, which are valuable intermediates in pharmaceutical synthesis, such as in the production of the drug flopropione.[8][9]

Experimental Protocol: Synthesis of 2,4,6-Trihydroxypropiophenone via the Houben-Hoesch Reaction

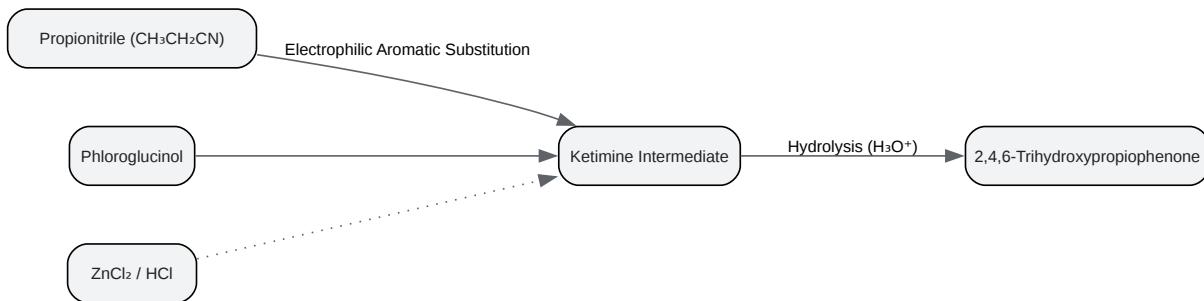
Objective: To synthesize 2,4,6-trihydroxypropiophenone from phloroglucinol and **propionitrile** using a Lewis acid catalyst.

Materials:

- Phloroglucinol (anhydrous)
- **Propionitrile** (anhydrous)
- Zinc chloride (fused and powdered)

- Anhydrous diethyl ether
- Dry hydrogen chloride gas
- Hydrochloric acid (10% aqueous solution)
- Three-necked round-bottom flask
- Mechanical stirrer
- Gas inlet tube
- Reflux condenser with a drying tube
- Ice bath

Procedure:


- Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the solvent, and a reflux condenser protected by a calcium chloride drying tube, add 12.6 g (0.1 mol) of anhydrous phloroglucinol and 25 g of freshly fused and powdered zinc chloride.
- Solvent and Reagent Addition: Add 100 mL of anhydrous diethyl ether to the flask, followed by 5.5 g (0.1 mol) of anhydrous **propionitrile**.
- Initiation of Reaction: Begin vigorous stirring and start bubbling a steady stream of dry hydrogen chloride gas through the reaction mixture.
- Reaction Progression: The reaction is exothermic, and the mixture will warm up, often turning a yellow or orange color as the ketimine hydrochloride salt begins to precipitate. Continue passing the HCl gas through the mixture for 2-3 hours.
- Overnight Stirring: After the introduction of HCl gas is complete, allow the reaction mixture to stir overnight at room temperature to ensure complete formation of the intermediate.
- Hydrolysis: Carefully decant the ether layer. To the solid residue, add 100 mL of a 10% aqueous hydrochloric acid solution. Heat the mixture on a steam bath for 30-60 minutes to

hydrolyze the ketimine intermediate.

- Isolation and Purification: Cool the mixture in an ice bath to precipitate the product. Collect the crude 2,4,6-trihydroxypropiophenone by vacuum filtration. The product can be further purified by recrystallization from hot water.

Causality of Experimental Choices:

- Anhydrous Conditions: The use of anhydrous reagents and solvent, along with a drying tube, is critical as the Lewis acid catalyst (zinc chloride) and the ketimine intermediate are sensitive to moisture.
- Dry HCl Gas: The hydrogen chloride gas acts as a co-catalyst, protonating the nitrile and increasing its electrophilicity, thereby facilitating the electrophilic aromatic substitution.
- Phloroglucinol as Substrate: Phloroglucinol is a highly electron-rich aromatic compound, which is necessary for the relatively mild conditions of the Houben-Hoesch reaction.
- Diethyl Ether as Solvent: Diethyl ether is a suitable solvent as it is relatively inert under the reaction conditions and helps to solubilize the reactants.
- Hydrolysis Step: The acidic workup is essential to hydrolyze the initially formed ketimine to the desired ketone product.

[Click to download full resolution via product page](#)

Caption: Houben-Hoesch reaction workflow.

Electrochemistry: A Solvent for High-Energy Applications

Propionitrile is gaining significant traction as a solvent in electrolyte formulations for high-voltage lithium-ion batteries and supercapacitors.^[10] Its high dielectric constant, wide electrochemical stability window, and relatively low viscosity contribute to good ionic conductivity.^[1] Furthermore, its higher boiling point enhances the safety of energy storage devices by reducing the risk of solvent evaporation and flammability at elevated operating temperatures.

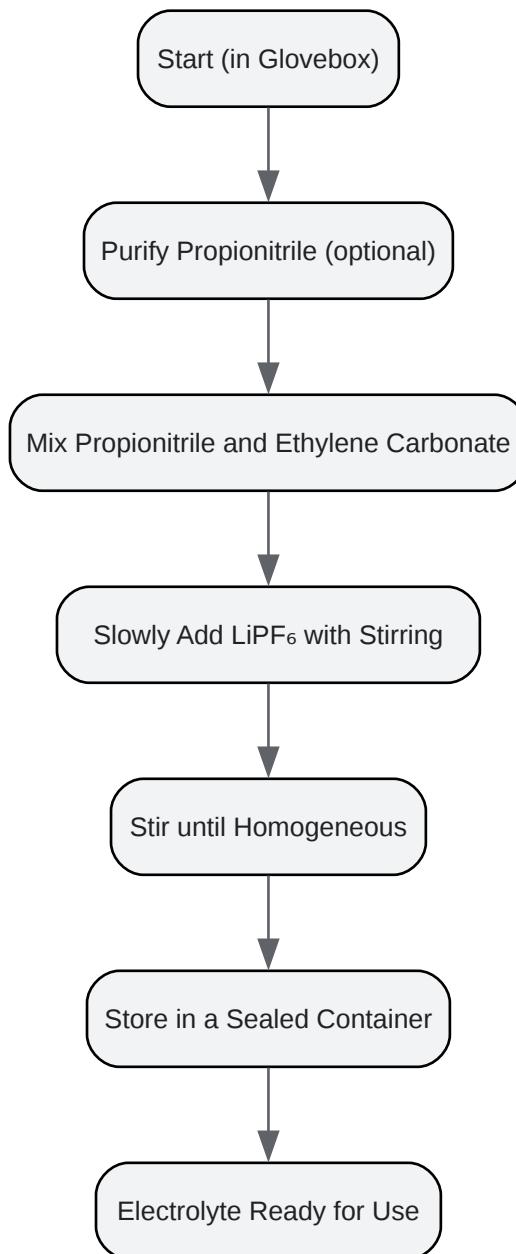
Experimental Protocol: Preparation of a **Propionitrile**-Based Electrolyte for Lithium-Ion Battery Testing

Objective: To prepare a 1 M LiPF₆ electrolyte in a **propionitrile**-based solvent system for electrochemical characterization.

Materials:

- **Propionitrile** (battery grade, <20 ppm H₂O)
- Ethylene Carbonate (EC, battery grade)
- Lithium hexafluorophosphate (LiPF₆, battery grade)
- Argon-filled glovebox (<1 ppm H₂O and O₂)
- Volumetric flasks
- Magnetic stirrer and stir bars

Procedure:


- Solvent Purification (if necessary): For high-precision electrochemical studies, commercial **propionitrile** may require further purification. A common procedure involves drying over

molecular sieves (3Å) for 48 hours, followed by distillation over calcium hydride (CaH₂) under an inert atmosphere.[11][12]

- Preparation of the Solvent Mixture: Inside the argon-filled glovebox, prepare the desired solvent mixture. A common formulation to improve the formation of a stable solid-electrolyte interphase (SEI) on graphite anodes is a mixture of **propionitrile** and ethylene carbonate. For example, prepare a 7:3 (v/v) mixture of **propionitrile** and ethylene carbonate.
- Dissolution of the Lithium Salt: In a volumetric flask, add the desired volume of the solvent mixture. Slowly add the appropriate amount of LiPF₆ to achieve a 1 M concentration, while stirring with a magnetic stirrer. The dissolution of LiPF₆ is often exothermic, so slow addition is recommended.
- Homogenization and Storage: Continue stirring until the LiPF₆ is completely dissolved and the solution is homogeneous. Store the electrolyte in a tightly sealed container inside the glovebox to prevent moisture contamination.

Causality of Experimental Choices:

- Glovebox Environment: The preparation of lithium-ion battery electrolytes must be conducted in an inert atmosphere with very low moisture and oxygen levels. LiPF₆ is extremely sensitive to moisture, hydrolyzing to form HF, which is detrimental to battery components.
- Co-solvent (Ethylene Carbonate): While **propionitrile** is a good solvent for the lithium salt, ethylene carbonate is often added as a co-solvent. EC has a high dielectric constant and is known to be an excellent SEI-forming agent on graphite anodes, which is crucial for the long-term stability and performance of the battery.[13]
- LiPF₆ as the Salt: Lithium hexafluorophosphate is the most common salt used in commercial lithium-ion batteries due to its good balance of ionic conductivity, electrochemical stability, and passivation ability on aluminum current collectors.[13]

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a **propionitrile**-based electrolyte.

High-Performance Liquid Chromatography (HPLC): A Niche Solvent for Complex Separations

In the realm of HPLC, **propionitrile** has carved out a niche as a mobile phase for the separation of non-polar compounds, most notably triacylglycerols (TAGs).^{[7][14][15]} Its unique

selectivity, often different from that of acetonitrile-based mobile phases, can provide improved resolution for complex mixtures of lipids.[14]

Experimental Protocol: Isocratic HPLC Separation of Triacylglycerols using a **Propionitrile** Mobile Phase

Objective: To separate triacylglycerols from an oil sample using reversed-phase HPLC with a **propionitrile** mobile phase.

Materials:

- Oil sample (e.g., olive oil, sunflower oil)
- **Propionitrile** (HPLC grade)
- Hexane (HPLC grade, for sample dissolution)
- HPLC system with a refractive index (RI) or evaporative light scattering (ELSD) detector
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)
- Syringe filters (0.45 μ m)

Procedure:

- Sample Preparation: Prepare a stock solution of the oil sample by dissolving a known amount in hexane to a concentration of approximately 10-20 mg/mL. Filter the sample solution through a 0.45 μ m syringe filter before injection.
- HPLC System Setup:
 - Mobile Phase: Use **100% propionitrile**.
 - Flow Rate: Set the flow rate to 1.0 mL/min.
 - Column Temperature: Maintain the column at a constant temperature, for example, 30 °C.
 - Detector: Set up the RI or ELSD detector according to the manufacturer's instructions.

- **Injection and Data Acquisition:** Inject an appropriate volume of the prepared sample (e.g., 10-20 μL) onto the column and start the data acquisition.
- **Analysis:** The triacylglycerols will be separated based on their equivalent carbon number (ECN), which is related to the number of carbon atoms and double bonds in the fatty acid chains.

Causality of Experimental Choices:

- **Propionitrile as Mobile Phase:** **Propionitrile** provides a unique selectivity for TAGs compared to more common mobile phases like acetonitrile/acetone mixtures, often leading to better resolution of critical pairs.[14]
- **Reversed-Phase C18 Column:** A C18 stationary phase is the standard for reversed-phase chromatography of non-polar analytes like triacylglycerols, separating them based on their hydrophobicity.
- **RI or ELSD Detector:** Triacylglycerols lack a strong UV chromophore, making refractive index or evaporative light scattering detectors more suitable for their detection than standard UV-Vis detectors.
- **Hexane for Sample Dissolution:** While the mobile phase is **propionitrile**, hexane is often used as the injection solvent due to the high solubility of lipids in it. However, the injection volume should be kept small to minimize peak distortion.[7]

Part 3: Safety and Handling

Propionitrile is a flammable and toxic liquid that requires careful handling to ensure laboratory safety.[8][16]

- **Flammability:** **Propionitrile** is a flammable liquid with a low flash point.[8][16] It should be handled away from ignition sources, and appropriate fire safety measures must be in place.
- **Toxicity:** It is toxic by inhalation, ingestion, and skin absorption. **Propionitrile** can metabolize to cyanide in the body.[17] Therefore, it is imperative to handle this solvent in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE),

including chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles, and a lab coat.[18][19]

- Storage: Store **propionitrile** in a cool, dry, well-ventilated area away from strong oxidizing agents, strong acids, and strong bases.[20][21]
- Disposal: Dispose of **propionitrile** waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Valuable Addition to the Chemist's Toolkit

Propionitrile, while perhaps less ubiquitous than its lower-boiling homolog, acetonitrile, offers a distinct and valuable set of properties that merit its consideration in a wide array of chemical applications. Its higher boiling point provides a significant advantage in synthetic procedures requiring elevated temperatures, while its unique solvation characteristics and electrochemical stability are paving the way for advancements in energy storage technology. In the analytical realm, it serves as a powerful, albeit specialized, tool for the challenging separation of complex lipid mixtures.

By understanding the fundamental properties of **propionitrile** and adhering to safe handling practices, researchers and drug development professionals can harness its potential to optimize existing protocols and unlock new avenues of scientific discovery. This guide has aimed to provide not just the "what" and the "how," but also the "why," fostering a deeper understanding that is the hallmark of scientific integrity and innovation.

References

- **Propionitrile** (C₃H₅N) properties. (n.d.).
- Weber, L. A., & Kilpatrick, J. E. (1962). Entropy and Related Thermodynamic Properties of **Propionitrile**. *The Journal of Chemical Physics*, 36(3), 829–834. [Link]
- **Propionitrile** Safety Data Sheet. Airgas. (2017, December 4).
- Safety Data Sheet: **Propionitrile**. Chemos GmbH & Co.KG. (2019, June 24).
- Entropy and Related Thermodynamic Properties of **Propionitrile**. AIP Publishing. (n.d.).
- **Propionitrile** | CH₃CH₂CN. PubChem. (n.d.).
- Holčapek, M., Jandera, P., & Fischer, J. (2000). Improved method for the determination of triacylglycerols in olive oils by high performance liquid chromatography. *Grasas y Aceites*,

51(3), 184-190.

- Thermophysical Properties of propanenitrile. Chemcasts. (n.d.).
- **Propionitrile** - Solubility of Things. (n.d.).
- The entropy and related thermodynamic properties of **propionitrile**. ProQuest. (n.d.).
- Solvent: **propionitrile**. Department of Chemistry: University of Rochester. (n.d.).
- Reversed-Phase HPLC of Triacylglycerols. AOCS. (2019, July 23).
- Rubber Chemical Compatibility Charts for Nitrile, EPDM, Buna, NBR and Silicone. Marco Rubber & Plastics. (n.d.).
- **PROPIONITRILE** Resistant O-Rings and Seals. Marco Rubber & Plastics. (n.d.).
- **Propionitrile**. NIOSH Pocket Guide to Chemical Hazards. CDC. (n.d.).
- **Propionitrile**. Grokikipedia. (n.d.).
- **Propionitrile**. Wikipedia. (n.d.).
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. (2023, January 14).
- HPLC Separation of Triacylglycerol Positional Isomers on a Polymeric ODS Column. (2025, August 5).
- An electrochemical route to **propionitrile**. a) Illustration of the... ResearchGate. (n.d.).
- Lithium-ion battery electrolyte, lithium-ion battery and electronic instrument. Google Patents. (n.d.).
- Lowy, D. A., Jitaru, M., Toma, B. C., Silberg, I. A., & Oniciu, L. (1996). Technological use of **propionitrile** electrosynthesis. Indian Journal of Chemical Technology, 3, 283-288.
- Acetonitrile | CH₃CN. PubChem. (n.d.).
- Which solvent between ethanol and acetonitrile makes the propionate ion a better nucleophile in an SN2 reaction with a primary alkyl halide? Study Prep in Pearson+. (n.d.).
- Acetonitrile-based electrolytes for lithium-ion battery application. ResearchGate. (2025, August 5).
- Showing metabocard for **Propionitrile** (HMDB0256827). Human Metabolome Database. (2021, September 11).
- Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Helmholtz-Zentrum Dresden-Rossendorf. (n.d.).
- A COMPREHENSIVE REVIEW: ROLE OF ACETONITRILE AND METHANOL AS MOBILE PHASE SOLVENTS IN RP-HPLC. ijpr. (n.d.).
- Mixing Electrolyte for Ion-Lithium Batteries. Jongia. (n.d.).
- Acetonitrile-based electrolytes for lithium-ion battery application. Forschungszentrum Jülich. (n.d.).
- What points need to be considered when replacing acetonitrile with methanol? Shimadzu. (n.d.).

- A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window. Journal of the Mexican Chemical Society. (2023, September 21).
- A practical and instructive approach to purify acetonitrile for a wide electrochemical window. (n.d.).
- 3-(Phenylsulfonyl)**propionitrile** as a higher voltage bifunctional electrolyte additive to improve the performance of lithium-ion batteries. ResearchGate. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. webqc.org [webqc.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Sixty Solvents [chem.rochester.edu]
- 4. Propionitrile(107-12-0) 1H NMR [m.chemicalbook.com]
- 5. Propionitrile | CH₃CH₂CN | CID 7854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. aocs.org [aocs.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Propionitrile - Wikipedia [en.wikipedia.org]
- 10. CN106058317A - Lithium-ion battery electrolyte, lithium-ion battery and electronic instrument - Google Patents [patents.google.com]
- 11. A Practical and Instructive Approach to Purify Acetonitrile for a Wide Electrochemical Window | Journal of the Mexican Chemical Society [jmcs.org.mx]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Mixing Electrolyte for Ion-Lithium Batteries - Jongia Mixing Technology [jongia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. airgas.com [airgas.com]

- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Propionitrile [cdc.gov]
- 18. calpaclab.com [calpaclab.com]
- 19. marcorubber.com [marcorubber.com]
- 20. 107-12-0 CAS MSDS (Propionitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 21. PROPIONITRILE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. [Propionitrile: A Comprehensive Technical Guide for the Modern Laboratory]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127096#propionitrile-as-a-polar-aprotic-solvent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com